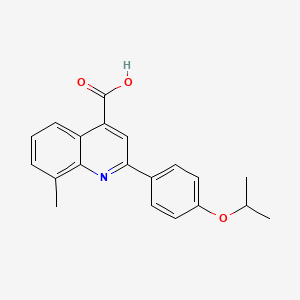

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Descripción general

Descripción

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in medicinal chemistry and other fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to yield another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of toxic reagents and the generation of waste. The described method achieves a purity of over 99% and a total yield of more than 79%, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for modifying solubility and biological activity.

Conversion to Acid Chloride

The carboxylic acid is readily converted to its acyl chloride, a versatile intermediate for further derivatization.

Oxidation and Reduction Reactions

The quinoline core and substituents participate in redox reactions, altering electronic and biological properties.

Derivatization for Biological Activity

Structural modifications target enzyme inhibition (e.g., HDACs) and antimicrobial activity.

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective substitution at the 5- and 7-positions.

Ether Cleavage and Functionalization

The isopropoxy group can be modified to alter steric and electronic effects.

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is also being investigated for its potential efficacy against fungal and parasitic infections. The proposed mechanism involves interference with bacterial cell wall synthesis and membrane function, although detailed mechanisms are still under investigation .

Table 1: Antimicrobial Activity Overview

| Microbial Target | Activity Level | Mechanism of Action |

|---|---|---|

| Gram-positive bacteria | Significant | Interference with cell wall synthesis |

| Gram-negative bacteria | Moderate | Disruption of membrane function |

| Fungal pathogens | Under study | Potential inhibition of growth |

| Parasitic infections | Under study | Mechanisms not fully elucidated |

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent . Studies suggest that it can inhibit key enzymes involved in inflammatory processes, such as lipoxygenases (LOX). The ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation .

Case Study: Inhibition of Lipoxygenase

In a study investigating quinoline derivatives, this compound was found to inhibit LOX activity significantly, indicating its potential use in developing anti-inflammatory drugs. The structure-activity relationship (SAR) analysis highlighted the importance of the isopropoxy group in enhancing its inhibitory effects .

Anticancer Activity

The compound has been evaluated for its anticancer properties , particularly against various cancer cell lines. Research indicates that it can inhibit the growth of certain cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its interactions with specific biological targets involved in cancer progression are being studied through molecular docking simulations and binding affinity assays .

Table 2: Anticancer Activity Overview

| Cancer Cell Line | Activity Level | Mechanism of Action |

|---|---|---|

| Human colorectal adenocarcinoma (Caco-2) | Significant | Induction of apoptosis |

| Human colon cancer (HCT-116) | Significant | Cell cycle arrest |

| Breast cancer (MCF-7) | Moderate | Targeting signaling pathways |

Synthesis and Derivatives

Various synthesis methods for this compound have been reported, allowing for the creation of derivatives with enhanced biological activity. These derivatives are being explored for their unique properties and potential applications in drug development .

Notable Derivatives

Here are some notable derivatives that share structural similarities with the compound:

| Compound Name | Unique Properties |

|---|---|

| 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | Enhanced activity against specific cancer cell lines |

| 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | Variations in solubility and bioactivity |

| 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Altered pharmacokinetic properties |

Mecanismo De Acción

The mechanism of action of 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like tyrosine kinases and DNA topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can exert various biological effects, such as inducing apoptosis in cancer cells or reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid include other quinoline derivatives like:

- 4-Chlorophenylquinoline

- 4-Bromophenylquinoline

- 4-Isopropoxyphenylquinoline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the isopropoxy group and the carboxylic acid moiety allows for unique interactions with biological targets and distinct chemical transformations .

Actividad Biológica

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's mechanisms of action, biological targets, and relevant research findings.

- Molecular Formula : C20H19NO3

- Molecular Weight : 321.37 g/mol

- Structure : The compound features a quinoline backbone with an isopropoxy group and a carboxylic acid functional group, which enhance its biological activity and solubility.

The biological effects of this compound are attributed to its ability to interact with various biochemical pathways. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is believed to interfere with bacterial cell wall synthesis and membrane function.

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of certain cancer cell lines, such as HepG2 (liver cancer) and HCT116 (colon cancer). The inhibition is often mediated through the modulation of specific signaling pathways involved in cancer progression .

Antimicrobial Activity

A study highlighted the antibacterial properties of quinoline derivatives, including this compound, showing significant effectiveness against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies using MTT assays demonstrated that this compound has an IC50 range comparable to standard chemotherapeutic agents. For example, it showed IC50 values between 7.7 µg/ml and 14.2 µg/ml against HepG2 and HCT116 cell lines .

| Cell Line | IC50 (µg/ml) | Reference Drug IC50 (µg/ml) |

|---|---|---|

| HepG2 | 7.7 - 14.2 | 5-Fluorouracil: 7.9 |

| HCT116 | 7.7 - 14.2 | Afatinib: 5.4 |

Inhibition of EGFR

The compound has been studied for its inhibitory effects on Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. Molecular docking studies revealed potential binding interactions between the compound and EGFR kinase, suggesting its role as a selective inhibitor .

Case Studies

- Case Study on Antitumor Activity : A recent study synthesized various derivatives of quinoline carboxylic acids and evaluated their antitumor activities against HepG2 and HCT116 cell lines. The findings indicated that modifications in the structure significantly affected the biological activity, emphasizing the importance of the carboxylic acid group for maintaining efficacy .

- Molecular Docking Analysis : Molecular docking simulations have been employed to elucidate the binding modes of this compound with target proteins involved in cancer signaling pathways. These studies provide insights into how structural variations influence binding affinity and biological activity .

Propiedades

IUPAC Name |

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYJEPBDHZPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.